(6-bromo-1H-indol-1-yl)acetic acid

Antibiotic Potentiation bCSE Inhibition Antimicrobial Resistance

Specifically 6-bromo substituted indole-1-acetic acid, essential precursor to bCSE inhibitors NL1 & NL2 (Potapov et al. 2023). C6 bromine is critical for target binding and metabolic stability; other regioisomers lack validated activity. For SAR studies and hit-to-lead optimization of novel antibacterial agents. Research use only.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 951626-33-8
Cat. No. B2579089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-1H-indol-1-yl)acetic acid
CAS951626-33-8
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)O)Br
InChIInChI=1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
InChIKeyNOIOSYLYPIQYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (6-Bromo-1H-indol-1-yl)acetic Acid (CAS 951626-33-8): A Versatile 6-Bromoindole Scaffold for Antibiotic Potentiator R&D


(6-Bromo-1H-indol-1-yl)acetic acid is a brominated indole derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. It features a bromine substitution at the 6-position of the indole ring and an acetic acid moiety at the N-1 position [1]. This structure makes it a crucial building block for synthesizing complex indole-based bioactive molecules [2]. Notably, it serves as a direct synthetic precursor to the bacterial cystathionine γ-lyase (bCSE) inhibitors NL1 and NL2, which are being investigated as antibiotic potentiators against resistant pathogens like MRSA and Pseudomonas aeruginosa [3][4].

Why (6-Bromo-1H-indol-1-yl)acetic Acid Cannot Be Interchanged with Other Bromo-Indole Acetic Acid Isomers in SAR Studies


In medicinal chemistry, the position of a halogen substituent on an aromatic scaffold critically influences biological activity, target binding, and metabolic stability [1]. (6-Bromo-1H-indol-1-yl)acetic acid's unique substitution pattern (bromine at C6) is essential for accessing the specific chemical space of 6-bromoindole-derived inhibitors like NL1 and NL2 [2]. Direct replacement with isomers such as the 4-, 5-, or 7-bromoindole-1-acetic acids will alter the molecule's overall geometry, electronic distribution, and lipophilicity, potentially leading to complete loss of activity against the intended target (e.g., bCSE) or introducing unwanted off-target effects. The 6-bromo substitution is a validated motif in a series of potent and selective bCSE inhibitors, whereas data for other regioisomers in this context is lacking [3].

Quantitative Differentiation of (6-Bromo-1H-indol-1-yl)acetic Acid vs. Analogues for Target-Specific Synthesis


The 6-Bromoindole Moiety Confers Superior bCSE Inhibitor Potency vs. Alternative Scaffolds

In a study developing novel bCSE inhibitors, derivatives bearing the 6-bromoindole group were identified as the most active compounds. This is in direct comparison to molecules based on other heteroarylmethyl scaffolds, which were also synthesized and evaluated [1]. The 6-bromoindole-containing compounds achieved IC50 values in the midmicromolar range against bCSE, while maintaining high selectivity over the human ortholog (hCSE) [1]. The study explicitly states that the 6-bromoindole group was crucial for this activity profile, with compound 3i demonstrating potentiating activity in in vivo infection models [1].

Antibiotic Potentiation bCSE Inhibition Antimicrobial Resistance

LogP Variance Dictates Different Pharmacokinetic Behavior Among Bromoindole Acetic Acid Regioisomers

The position of the bromine atom on the indole ring directly impacts the compound's calculated lipophilicity. (6-Bromo-1H-indol-1-yl)acetic acid has a computed XLogP3 of 2.4 [1]. Its close regioisomer, (5-Bromo-1H-indol-1-yl)acetic acid, has a different computed LogP value of approximately 2.49 . While the difference appears small, in a medicinal chemistry context, a ΔLogP of ~0.1 can be meaningful for optimizing solubility, permeability, and metabolic stability, particularly when these building blocks are used to construct larger, more complex drug-like molecules. The 6-substituted isomer provides a slightly lower, and thus potentially more favorable, lipophilicity for certain drug design parameters.

Lipophilicity ADME Regioisomer SAR

Synthetic Precedence in Gram-Scale Synthesis of Clinically-Relevant NL1 and NL2 Inhibitors

(6-Bromo-1H-indol-1-yl)acetic acid is the direct and sole reported precursor for synthesizing the bCSE inhibitors NL1 and NL2. Potapov et al. (2023) describe a method starting with 6-bromoindole, which is alkylated and hydrolyzed to yield (6-bromo-1H-indol-1-yl)acetic acid. This compound is then coupled under peptide synthesis conditions to generate NL1 and NL2 in near-gram quantities suitable for advanced biological testing [1]. No such established, validated synthetic route exists for producing these specific, highly active inhibitors using the 4-, 5-, or 7-bromoindole-1-acetic acid analogs.

Antibiotic Potentiator Gram-Scale Synthesis Medicinal Chemistry

Validated Application Scenarios for (6-Bromo-1H-indol-1-yl)acetic Acid in Antibiotic Potentiator Development


Synthesis of NL1 and NL2 as bCSE Inhibitors and Antibiotic Potentiators

Use (6-bromo-1H-indol-1-yl)acetic acid as the starting material to synthesize (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) according to the scalable, published methods of Potapov et al. (2023) [1]. This application is directly supported by the compound's established role as a building block in the synthesis of these validated bCSE inhibitors [1].

SAR Studies Targeting bCSE for Antimicrobial Resistance (AMR) Research

Employ (6-bromo-1H-indol-1-yl)acetic acid as a core scaffold for structure-activity relationship (SAR) studies aimed at developing new inhibitors of bacterial cystathionine γ-lyase (bCSE). This is supported by the finding that 6-bromoindole-containing derivatives are the most potent among a series of (heteroarylmethyl)benzoic acid inhibitors, achieving midmicromolar IC50 values [2].

ADME Property Modulation Using the 6-Bromoindole Scaffold

Incorporate (6-bromo-1H-indol-1-yl)acetic acid into hit-to-lead campaigns where lipophilicity (LogP ~2.4) needs to be carefully controlled [3]. The 6-bromo substitution offers a distinct physicochemical profile compared to other bromoindole isomers, allowing for the optimization of downstream ADME properties in novel antibacterial agents, as suggested by the promising in vitro ADME profile of related 6-bromoindole inhibitors [2].

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